molecular formula C14H16N2O3S B4571879 ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate

ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate

Cat. No.: B4571879
M. Wt: 292.36 g/mol
InChI Key: NXNGGHOSBGQZBX-UHFFFAOYSA-N
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Description

Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with cyano and methyl groups, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thioester linkage can undergo nucleophilic attack, making it a versatile intermediate in various biochemical pathways .

Properties

IUPAC Name

ethyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(18)6-11(17)8-20-14-12(7-15)9(2)5-10(3)16-14/h5H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNGGHOSBGQZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate
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ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate
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ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate
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ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate
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ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate
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ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate

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